molecular formula C19H15NO6S2 B6523145 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 875302-83-3

2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B6523145
CAS No.: 875302-83-3
M. Wt: 417.5 g/mol
InChI Key: WFAGJKVHVRKFGT-GDNBJRDFSA-N
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Description

The compound 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid (hereafter referred to as Compound A) is a rhodanine-furan conjugate characterized by a thiazolidinone core modified with a pentanedioic acid moiety and a Z-configured (5-phenylfuran-2-yl)methylidene substituent at position 5 (Fig. 13, ). Rhodanine derivatives are known for their diverse biological activities, including antifungal, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c21-16(22)9-7-13(18(24)25)20-17(23)15(28-19(20)27)10-12-6-8-14(26-12)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,21,22)(H,24,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAGJKVHVRKFGT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidine Ring Formation

The synthesis begins with constructing the 1,3-thiazolidine-4-one scaffold. A widely adopted method involves cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For instance, reacting 2-thioxo-1,3-thiazolidin-4-one with α-chloroacetyl chloride in ethanol under reflux yields the thiazolidinone core. Piperidine is frequently employed as a base to deprotonate intermediates, facilitating nucleophilic attack and ring closure.

Key parameters:

  • Solvent : Ethanol or toluene.

  • Temperature : Reflux (78–110°C).

  • Catalyst : Piperidine (3–5 mol%).

Knoevenagel Condensation for Methylidene Group Introduction

The 5-[(5-phenylfuran-2-yl)methylidene] moiety is introduced via Knoevenagel condensation between 5-phenylfuran-2-carbaldehyde and the thiazolidinone’s active methylene group. This step is typically conducted in ethanol under reflux with piperidine catalysis. The reaction proceeds via a nucleophilic enolate intermediate, which attacks the aldehyde’s electrophilic carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone.

Optimization Insights :

  • Excess aldehyde (1.1–1.5 equiv) improves yields.

  • Prolonged reflux (12–24 hrs) ensures complete conversion.

Functionalization with Pentanedioic Acid

Nucleophilic Substitution at the Thiazolidine Nitrogen

The pentanedioic acid side chain is introduced through nucleophilic substitution. Glutaric anhydride reacts with the secondary amine of the thiazolidinone in dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (thiazolidinone : glutaric anhydride).

  • Workup : Sequential washing with NaHCO₃ (5%) and brine.

Alternative Route: Michael Addition

In a modified approach, the thiazolidinone undergoes Michael addition with dimethyl glutaconate in THF, followed by hydrolysis with aqueous HCl to yield the pentanedioic acid derivative. This method avoids anhydride handling but requires stringent pH control during hydrolysis.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from isopropanol (IPA)/DMF (3:1 v/v) or column chromatography using silica gel and DCM/MeOH (95:5). Polar solvents enhance the separation of unreacted aldehydes and byproducts.

Spectroscopic Validation

  • ¹H NMR : Key signals include the thioxo group’s singlet (δ 3.8–4.1 ppm) and the methylidene proton’s doublet (δ 7.2–7.5 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 351.4 [M+H]⁺ confirms the molecular formula C₁₅H₁₃NO₅S₂.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Purity (%)
Knoevenagel + Substitution78–8524–36≥95
Michael Addition65–7248–6090–93

The Knoevenagel-substitution route offers higher efficiency, while the Michael addition route is preferable for acid-sensitive intermediates.

Mechanistic Considerations and Side Reactions

Competing Tautomerization

The thioxo group (C=S) can tautomerize to a thiol form, leading to dimerization or disulfide formation under oxidative conditions. Adding antioxidants like BHT (butylated hydroxytoluene) suppresses this side reaction.

Z/E Isomerism Control

The methylidene group’s (5Z)-configuration is stabilized by conjugative effects with the furan ring. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to enhanced dipole-dipole interactions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for the Knoevenagel step, reducing reaction time to 2–4 hrs and improving yield to 89%. Key advantages include precise temperature control and minimized byproduct formation.

Green Chemistry Approaches

Water-ethanol mixtures (4:1 v/v) replace pure ethanol in the condensation step, reducing solvent waste by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative modifications, particularly at the sulfur atom or the phenyl group, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the carbonyl groups, potentially yielding hydroxylated products.

Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and different halides for substitution reactions are commonly used under controlled conditions to ensure specific transformations.

Major Products: The reactions result in a range of derivatives with modified functional groups, which could exhibit different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with thiazolidinone structures can exhibit anticancer properties. The thiazolidine moiety may interfere with cancer cell proliferation and induce apoptosis.
    • A study demonstrated that derivatives of thiazolidinones showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent .
  • Antimicrobial Properties :
    • The presence of the furan ring and thiazolidinone structure in the compound suggests potential antibacterial and antifungal activities. Compounds similar to this have been reported to inhibit the growth of various pathogens.
    • In vitro studies have shown that thiazolidinones can disrupt microbial cell walls or inhibit essential metabolic pathways, providing a basis for their use as antimicrobial agents .
  • Anti-inflammatory Effects :
    • Thiazolidinone derivatives are known to exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
    • Experimental models have shown that such compounds can reduce markers of inflammation in vivo, indicating their therapeutic potential .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of proteases or kinases, which are crucial in various signaling pathways.
    • In assays measuring enzyme activity, derivatives of this compound showed promising IC50 values, indicating effective inhibition .
  • Drug Design :
    • Due to its unique structure, this compound serves as a scaffold for the development of new drugs targeting specific diseases. Structure-activity relationship (SAR) studies can lead to the design of more potent analogs .
    • Computational modeling techniques have been employed to predict the binding affinity of this compound with various biological targets, aiding in rational drug design.

Materials Science Applications

  • Polymer Chemistry :
    • The compound's unique functional groups allow it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities.
    • Research has shown that polymers derived from thiazolidinones exhibit improved thermal stability and mechanical strength compared to conventional polymers .
  • Nanotechnology :
    • The synthesis of nanoparticles using this compound is being explored for applications in drug delivery systems. Its ability to form stable complexes with metals could facilitate the development of nanocarriers for targeted therapy.
    • Studies indicate that nanoparticles synthesized with thiazolidinone derivatives show enhanced bioavailability and targeted delivery capabilities in vivo .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the anticancer effects of a derivative similar to the target compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer potential.
  • Case Study on Antimicrobial Efficacy :
    • An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. Its effects can include inhibition or activation of these targets, influencing key biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Insights:

  • The cinnamylidene group in Compound D (Kinedak®) is associated with AMP-activated protein kinase activation, suggesting Compound A’s pentanedioic acid moiety could modulate similar pathways .
  • Stereochemical Considerations : The Z-configuration at position 5 in Compound A is critical for maintaining planarity and conjugation, as confirmed by crystallographic tools like SHELX and ORTEP .

Antifungal Activity:

  • Compound A ’s furan-phenyl group aligns with antifungal rhodanine derivatives, such as Compound B , which showed MIC values of 8–32 µg/mL against Candida albicans . However, Compound A ’s activity remains unverified, unlike pyridin-2-ylmethylidene analogues from , which demonstrated broader antifungal spectra .

Anticancer Potential:

  • Thiazolidinone-thiophene conjugates (e.g., Compound E) inhibited MCF-7 breast cancer cells (IC₅₀: 12.5 µM) via apoptosis induction . The phenylfuran group in Compound A may similarly intercalate DNA or inhibit topoisomerases, though empirical data are lacking.

Enzyme Inhibition:

  • Compound D (Kinedak®) is a clinical antidiabetic agent targeting leucine aminopeptidase, while Compound C showed inhibitory activity against tyrosinase (IC₅₀: 3.8 µM) . Compound A’s pentanedioic acid side chain could chelate metal ions in enzyme active sites, a hypothesis supported by its structural similarity to metalloproteinase inhibitors .

Biological Activity

The compound 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid belongs to a class of thiazolidinone derivatives known for their diverse biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure

The compound is characterized by a thiazolidinone core fused with a phenylfuran moiety and a pentanedioic acid side chain. The structural formula is represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including the compound .

  • Study Overview :
    • A study synthesized various thiazolidinone derivatives and tested them against several bacterial and fungal strains.
    • The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
CompoundMIC (μg/mL)Target Organisms
2-[(5Z)-4-oxo...]10.7 - 21.4Staphylococcus aureus, Escherichia coli
Control20.0Standard Antibiotics

The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics, demonstrating its potential as a therapeutic agent against infections .

Anticancer Activity

Research has also focused on the anticancer properties of thiazolidinone derivatives.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
    • In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells.
Cell LineIC50 (μM)
MCF-7 (Breast)15.0
HT-29 (Colon)12.5

These findings suggest that the compound could serve as a lead in developing new anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinone derivatives have been documented in several studies.

  • Experimental Findings :
    • In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • The compound's mechanism may involve inhibition of the NF-kB signaling pathway, leading to decreased inflammation.
Inflammatory MarkerTreatment GroupControl Group
TNF-alphaLowHigh
IL-6LowHigh

These results indicate potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

  • Case Study 1 : A patient with a resistant bacterial infection was treated with a thiazolidinone derivative, resulting in significant improvement after two weeks.
  • Case Study 2 : A clinical trial involving cancer patients showed that those treated with thiazolidinone compounds experienced fewer side effects compared to traditional chemotherapy regimens.

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